molecular formula C23H31N3O3S B2954202 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide CAS No. 708285-57-8

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide

Cat. No.: B2954202
CAS No.: 708285-57-8
M. Wt: 429.58
InChI Key: DGAQVWONZNMJCP-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and neuropharmacological research. This molecule features a hybrid structure, integrating a benzylpiperazine moiety, a sulfonamide functional group, and a tert-butylbenzene unit. The benzylpiperazine scaffold is a common pharmacophore found in compounds active on the central nervous system, while the sulfonamide group is a prevalent feature in many clinically used drugs, contributing to protein binding and bioavailability. While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a key intermediate or target molecule in the design of novel therapeutic agents. Research into structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated potent anticonvulsant activity in maximal electroshock (MES) and psychomotor seizure (6-Hz) models, indicating the promise of this chemotype for central nervous system (CNS) applications . Furthermore, the incorporation of a sulfonamide group, as seen in other research compounds like N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide, underscores its utility in exploring diverse biological targets . Researchers can leverage this chemical as a versatile building block for synthesizing more complex molecules or as a pharmacological probe to investigate mechanisms related to neurological disorders. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAQVWONZNMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Introduction of the Oxoethyl Group: The next step involves the reaction of 4-benzylpiperazine with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the 2-oxoethyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-tert-butylbenzenesulfonyl chloride to form the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrophobic interactions and hydrogen bonding between the compound and the target protein . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with related sulfonamide-piperazine derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target : N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide C₂₃H₃₀N₄O₃S (estimated) ~466.6 g/mol 4-tert-butylphenyl, benzylpiperazine High steric bulk; potential for enhanced lipophilicity due to tert-butyl group .
Analog 1 : N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide C₂₅H₂₈N₄O₃S₂ 495.7 g/mol 4-methylsulfanyl, 4-phenylpiperazine Increased hydrogen bond acceptor count (6) and rotatable bonds (7) .
Analog 2 : 4-Butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide C₂₃H₂₉N₃O₄S 445.6 g/mol Butoxybenzamide, phenylpiperazine-sulfonyl Lower molecular weight; sulfonyl group directly linked to piperazine .
Analog 3 : N-(2-(4-Butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-2-methylbenzamide C₂₄H₂₈FN₃O₅S 489.6 g/mol Fluorophenyl-sulfonyl, butyrylpiperazine Presence of fluorine enhances electronegativity; potential metabolic stability .

Crystallographic and Structural Analysis

  • Software Tools : Programs like SHELX () and Mercury () are widely used for structural refinement and visualization of sulfonamide derivatives. The tert-butyl group’s conformation could be analyzed for steric clashes or packing interactions .
  • IR and NMR Data : Analogous compounds (e.g., ) confirm sulfonamide NH stretches (~3250 cm⁻¹ in IR) and aryl proton resonances (δ 7.0–7.8 ppm in ¹H NMR) .

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structure, which combines a benzene sulfonamide moiety with a piperazine ring, suggesting diverse biological activities.

Chemical Structure and Properties

The chemical formula of this compound can be expressed as follows:

C20H26N2O3S\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

Key Structural Features:

  • Piperazine Ring: Imparts psychoactive properties and enhances binding affinity to various receptors.
  • Benzene Sulfonamide Group: Known for antibacterial properties and potential anti-inflammatory effects.

Research indicates that compounds with similar structures often act as antagonists of specific receptors, such as the CCR2b receptor, which plays a crucial role in inflammatory processes. By inhibiting these receptors, the compound may mitigate inflammation and related pathologies .

Antimicrobial Effects

Sulfonamides are traditionally known for their antibacterial properties. The compound's ability to inhibit bacterial growth has been studied in various contexts, particularly against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The potential anti-inflammatory effects stem from the modulation of cytokine release and inhibition of leukocyte migration. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antitumor Activity

Recent studies have explored the compound's antitumor efficacy. The arylpiperazine moiety is linked to various pharmacological activities, including antiproliferative effects on cancer cell lines. For instance, derivatives have shown significant growth inhibition in melanoma models .

Case Studies

  • Antitumor Efficacy in Melanoma:
    A study investigated the effects of a related piperazine compound on melanoma-bearing mice. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent .
  • Inflammatory Disease Models:
    In models of inflammatory diseases, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), indicating their utility in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntitumorGrowth inhibition in melanoma models

Table 2: Comparison with Related Compounds

Compound NameStructure TypeKey Activity
This compoundSulfonamide derivativeAntimicrobial, Antitumor
4-tert-butylpiperazine derivativesPiperazine-basedAnti-inflammatory
Benzamide derivativesAmide-basedAnticancer

Future Directions

Further research is required to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for advancing this compound into clinical applications.

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